Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- is a chemical compound that belongs to the class of thioether derivatives. Its molecular structure incorporates a methoxyphenyl group and a pyrimidinyl thioether, which contribute to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-methoxybenzaldehyde and 6-methyl-4-pyrimidinethiol. The synthesis typically requires specific catalysts and solvents to facilitate the reaction effectively.
Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- is classified under the following categories:
The synthesis of Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- typically involves the following steps:
In an industrial context, more efficient methods like continuous flow synthesis may be employed to improve yield and scalability. This method allows for better control over reaction conditions and can lead to higher purity of the final product.
The molecular formula for Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- is , with a molecular weight of approximately 274.34 g/mol. The structure includes:
Property | Value |
---|---|
IUPAC Name | 1-(4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
InChI Key | ZPLJVKBIESMLAP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)OC |
Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- exhibits its biological effects through interactions with specific molecular targets in biological systems. It may bind to enzymes or receptors, thereby modulating their activity and leading to various pharmacological outcomes. The precise pathways depend on the target and context in which the compound is studied.
Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- is characterized by its solid state at room temperature and exhibits moderate solubility in organic solvents.
The compound's stability can be influenced by environmental factors such as pH and temperature. Its reactivity profile indicates potential for further functionalization through various organic reactions.
Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential utility across various scientific fields.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: